2,4-difluoro-N-(4-nitrophenyl)benzamide
Description
2,4-Difluoro-N-(4-nitrophenyl)benzamide is a benzamide derivative characterized by a 2,4-difluorobenzoyl group attached to a 4-nitrophenylamine moiety. This compound features two fluorine atoms at the 2- and 4-positions of the benzoyl ring and a nitro group at the para position of the aniline ring. Its molecular formula is C₁₃H₈F₂N₂O₃, with a molecular weight of 290.21 g/mol.
Synthetic routes for related benzamides often involve coupling reactions between substituted benzoyl chlorides and aryl amines. For instance, describes the synthesis of 1,2,4-triazole derivatives using 2,4-difluorophenyl isothiocyanate, highlighting the reactivity of the difluoro-substituted aromatic system in nucleophilic additions .
Properties
IUPAC Name |
2,4-difluoro-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O3/c14-8-1-6-11(12(15)7-8)13(18)16-9-2-4-10(5-3-9)17(19)20/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPUKZYDNYDEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(4-nitrophenyl)benzamide typically involves the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with an appropriate amine. One common method is as follows:
Starting Material: 2,4-Difluoronitrobenzene.
Reagent: 4-nitroaniline.
Solvent: A polar aprotic solvent such as dimethylformamide (DMF).
Catalyst: A base such as potassium carbonate (K2CO3).
Reaction Conditions: The reaction mixture is heated to a temperature of around 100-120°C for several hours.
The reaction proceeds via the nucleophilic attack of the amine on the fluorinated benzene ring, resulting in the substitution of the fluorine atoms and the formation of the desired benzamide product .
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis and purification techniques to ensure high purity and yield. Techniques such as flow chemistry and simulated moving bed (SMB) chromatography can be employed to optimize the reaction and separation processes .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and nitro) on the benzene ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the amide nitrogen, to form N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Nucleophilic Substitution: Substituted benzamides.
Reduction: Aminobenzamides.
Oxidation: N-oxides of benzamides.
Scientific Research Applications
2,4-Difluoro-N-(4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro and amide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of 2,4-difluoro-N-(4-nitrophenyl)benzamide and analogous compounds:
Key Observations:
- Halogen vs. In contrast, fluorine’s electronegativity may reduce metabolic degradation in biological systems.
- Positional Effects : The ortho-nitro group in 2-Nitro-N-(4-nitrophenyl)benzamide creates a dihedral angle of 82.32° between aromatic rings, reducing planarity and altering solubility . The para-nitro substitution in the target compound allows for better conjugation.
- Hydrogen Bonding: The hydroxyl group in 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide facilitates hydrogen bonding, correlating with its notable cytotoxicity against Desulfovibrio piger (82–90% biomass inhibition at 0.37–1.10 µmol/L) .
Physicochemical Properties
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1663–1682 cm⁻¹ , similar to hydrazinecarbothioamide derivatives in . Absence of C=S bands (~1247–1255 cm⁻¹) distinguishes it from thione-containing analogs .
- Crystallography : 2-Nitro-N-(4-nitrophenyl)benzamide crystallizes in an orthorhombic lattice (space group P2₁2₁2₁) with intermolecular N-H···O hydrogen bonds stabilizing a 3D network . Fluorine’s smaller size in the target compound may lead to denser packing.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
